Nona-3,8-diene-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
81880-18-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
nona-3,8-diene-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-9(11)7-6-8(2)10/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
ILCHOHPULDOEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)CCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Nona 3,8 Diene 2,5 Dione and Analogues
Convergent Synthesis Strategies for Dienone Frameworks
Multi-Step Approaches in Nona-3,8-diene-2,5-dione Synthesis
While specific multi-step synthetic routes for this compound are not extensively documented in publicly available literature, its structure suggests a plausible convergent strategy. This would involve the synthesis of two key fragments that are then coupled to form the dienone backbone. For instance, a fragment containing the acetoacetyl group could be coupled with a second fragment containing the terminal alkene.
A hypothetical convergent synthesis could involve the following steps:
Fragment A Synthesis: Preparation of a suitable 4-oxo-pentanoyl derivative.
Fragment B Synthesis: Preparation of a 4-pentenoyl derivative.
Fragment Coupling: A carbon-carbon bond-forming reaction, such as an aldol (B89426) condensation or a Grignard reaction, between the two fragments to construct the nine-carbon chain.
Functional Group Manipulation: Subsequent oxidation and dehydration steps to introduce the dione (B5365651) and diene functionalities at the desired positions.
This approach allows for modifications on either fragment, enabling the synthesis of a variety of analogues of this compound.
Domino and Tandem Cyclization Reactions for Dienone Construction
Domino, or cascade, reactions offer an efficient means of constructing complex molecular architectures in a single step from simpler precursors, minimizing waste and improving atom economy. While often employed for the synthesis of cyclic systems, the principles of domino reactions can be applied to the construction of acyclic dienones.
A potential domino approach for a precursor to this compound could involve the reaction of a 1,3-dicarbonyl compound with an unsaturated aldehyde. This could trigger a sequence of reactions such as a Knoevenagel condensation followed by a Michael addition. For example, the reaction of acetylacetone (B45752) with acrolein in the presence of a suitable catalyst could initiate a cascade leading to a more complex acyclic dione structure, which could then be further modified to yield the target compound.
Electrochemical Synthesis and Reductive Pathways for Dienone Systems
Electrochemical methods provide a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. In the context of dienone synthesis, electrochemical approaches can be utilized for both the formation of the unsaturated system and for reductive coupling reactions.
The electrochemical reduction of dienones can lead to a variety of products depending on the reaction conditions. For instance, the vinylogous electrochemical carboxylation of dienones has been reported, resulting in the formation of 6-oxo-carboxylic acid derivatives nih.gov. This demonstrates the potential to functionalize the dienone system at the δ-position through electrochemical means. While this specific reaction adds a carboxyl group, it highlights the possibility of using electrochemistry to introduce other functionalities.
Furthermore, reductive pathways can be employed in the synthesis of dienone precursors. For example, the controlled reduction of a diyne-dione could potentially yield a diene-dione. However, controlling the stereoselectivity of the resulting double bonds would be a critical challenge in such an approach.
Catalytic Approaches in Dienone Formation
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both Brønsted acid and N-Heterocyclic Carbene (NHC) catalysis have emerged as powerful tools for the construction of various carbonyl compounds, including dienones and their derivatives.
Brønsted Acid Catalysis for Conjugated Diene-Dione Synthesis
Brønsted acid catalysis can be employed to promote various reactions leading to the formation of conjugated systems. For instance, the dimerization of α,β-unsaturated γ-ketoesters can be promoted by Brønsted acids like methanesulfonic acid (MsOH) nih.govacs.orgresearchgate.net. This reaction proceeds through a cascade of Michael addition, ketalization, and lactonization steps. While this example leads to cyclic products, the underlying principle of activating unsaturated systems towards nucleophilic attack is applicable to the synthesis of acyclic dienones.
A plausible Brønsted acid-catalyzed approach for a precursor to this compound could involve the acid-catalyzed condensation of a β-dicarbonyl compound with an unsaturated aldehyde, followed by dehydration to form the conjugated dienone system.
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions for Spirocyclic Dienones
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a wide range of transformations. In the context of dienone synthesis, NHC-copper catalyzed conjugate additions of silyl (B83357) groups to acyclic and cyclic dienones have been reported nih.govacs.orgnih.gov. These reactions proceed with high efficiency and selectivity, generating functionalized allylsilanes.
Specific Reaction Types for Dienone Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. pageplace.de Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is preeminent for its ability to form six-membered rings with high regio- and stereoselectivity. libretexts.orgwikipedia.org This reaction involves the interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene (B86901) derivative. wikipedia.org
In the context of dienone synthesis, the Diels-Alder reaction can be employed to construct complex dienone adducts where the dienone functionality is incorporated into a cyclic framework. Quinones, which are cyclic dienones, are excellent dienophiles and react with conjugated dienes to yield diketohexahydronaphthalene structures. This approach provides a direct route to fused-ring systems. researchgate.net The versatility of the reaction allows for a wide variety of dienes and dienophiles, bearing diverse functional groups, to be used. pageplace.de
The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. Typically, the reaction is most efficient between an electron-rich diene and an electron-deficient dienophile. pageplace.de However, reactions with "inverse electron demand" are also valuable, involving an electron-deficient diene and an electron-rich dienophile. pageplace.de The reaction is concerted, meaning the new sigma bonds are formed simultaneously, which allows the stereochemistry of the reactants to be faithfully translated into the product. libretexts.org For example, a cis-dienophile will result in a product with cis substituents. libretexts.org
While a powerful method for cyclic dienone adducts, the direct synthesis of a linear molecule like this compound via this pathway is not typical, as the reaction inherently forms a cyclic product. However, the principles are fundamental in constructing complex molecules that may contain or be precursors to such dienone systems.
Table 1: Examples of Cycloaddition Reactions for Dienone Adduct Synthesis
| Diene | Dienophile (Dienone or Precursor) | Product Type | Key Features |
|---|---|---|---|
| Butadiene | p-Benzoquinone | Diketo-octahydronaphthalene adduct | Classic Diels-Alder for fused-ring synthesis. researchgate.net |
| Cyclopentadiene | Methyl vinyl ketone | Bicyclo[2.2.1]heptene derivative | Forms a bridged bicyclic ketone adduct. mdpi.com |
| Thebaine (morphinan-6,8-diene) | α,β-Unsaturated ketones | Complex bridged-ring adducts | Highly regio- and stereoselective reaction on the β-face of the molecule. mdpi.comnih.gov |
| 1-Methoxy-1,3-cyclohexadiene | Various electron-deficient alkenes | Functionalized bicyclo[2.2.2]octene systems | Electron-rich diene reacts readily with electron-poor dienophiles. mdpi.com |
The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone, also known as an acyloin. A variation of this reaction, the diacyloin condensation, can be applied to tetraesters to construct complex cyclic structures. A notable example is the synthesis of 3,8-dihydroxyspiro[4.4]nona-3,8-diene-2,7-dione, an analogue of the target dienone class. acs.org
The synthesis starts from tetramethyl methanetetraacetate. acs.org A modified acyloin condensation procedure is employed, which involves using sodium in liquid ammonia, followed by the addition of trimethylchlorosilane (TMCS). acs.org This modified approach yields a silated dienediol, 2,3,7,8-tetrakis(trimethylsilyloxy)spiro[4.4]nona-2,7-diene, in high yield. The TMCS traps the enediolate intermediate, preventing side reactions and improving the efficiency of the cyclization. acs.org
The isolation of the pure diacyloin proved difficult; however, the intermediate dienediol could be oxidized directly. acs.org Oxidation of the dienediol intermediate with either air or iodine leads to the formation of the final product, 3,8-dihydroxyspiro[4.4]nona-3,8-diene-2,7-dione. acs.org The intermediate in the iodine oxidation is suggested to be a disemidione. acs.org This methodology demonstrates a specialized application of condensation chemistry to arrive at a highly functionalized dihydroxyspiro-dienedione structure.
Table 2: Key Steps in the Synthesis of a Dihydroxyspiro-Dienedione via Diacyloin Condensation acs.org
| Step | Reactants | Key Reagents | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Tetramethyl methanetetraacetate | Sodium, Liquid Ammonia, then Trimethylchlorosilane (TMCS) | 2,3,7,8-tetrakis(trimethylsilyloxy)spiro[4.4]nona-2,7-diene | 88% |
| 2 | Intermediate dienediol from Step 1 | Iodine or Air | 3,8-dihydroxyspiro[4.4]nona-3,8-diene-2,7-dione | Not specified for this step |
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be a valuable tool for generating highly reactive intermediates that would be difficult to access under normal conditions. In the synthesis of dienone derivatives, pyrolysis is often used to generate transient dienones in situ, which can then be trapped in subsequent reactions.
One strategy involves the pyrolysis of a dimeric precursor to generate a substituted cyclohexa-2,4-dienone. This monomeric dienone is highly reactive and, in the absence of another reaction partner, will re-dimerize. However, if the pyrolysis is conducted in the presence of a suitable dienophile, the in situ-generated dienone can participate in a Diels-Alder reaction to provide bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives in good yields. This domino retro-Diels-Alder/Diels-Alder reaction sequence is a novel and convenient approach for synthesizing these complex structures with a high degree of regio- and stereoselectivity.
Another broad application of pyrolysis is in the processing of biomass. Catalytic fast pyrolysis (CFP) of lignocellulosic biomass produces a bio-oil rich in oxygenated species, including cyclic ketones. nrel.gov While this does not directly produce a specific dienone, it highlights the utility of pyrolysis in generating ketone and enone building blocks from complex starting materials. These streams can be fractionated to isolate specific ketone-rich mixtures for further chemical upgrading. nrel.gov
Table 3: Examples of Pyrolysis Applications in Ketone and Dienone Synthesis
| Starting Material | Pyrolysis Conditions | Intermediate/Product Generated | Application/Subsequent Reaction |
|---|---|---|---|
| Dimer of 6,6-Dimethoxycyclohexa-2,4-dienone | 220°C | 6,6-Dimethoxycyclohexa-2,4-dienone (in situ) | Trapped with olefinic or acetylenic dienophiles in a Diels-Alder reaction. |
| Lignocellulosic Biomass (e.g., pine) | Catalytic Fast Pyrolysis (CFP) | Bio-oil containing cyclic ketones (e.g., 2-cyclopenten-1-one) | Fractional distillation to isolate ketone streams for chemical upgrading. nrel.gov |
Elucidating Reactivity and Reaction Mechanisms of Nona 3,8 Diene 2,5 Dione Systems
Diels-Alder Reactions of Dienone Compounds
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a thermally allowed, concerted process that forms a cyclohexene (B86901) ring. Dienones, such as Nona-3,8-diene-2,5-dione, possess both diene and dienophile functionalities, allowing them to participate in a variety of Diels-Alder transformations.
Intermolecular Cycloadditions Involving Dienones as Dienes or Dienophiles
In intermolecular Diels-Alder reactions, a dienone can act as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile). The role it assumes is largely dictated by the electronic nature of the reaction partner.
When reacting with an electron-rich alkene, the dienone, possessing electron-withdrawing ketone functionalities, is expected to act as the dienophile. The electron-withdrawing nature of the carbonyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated ketone moiety, making it more susceptible to nucleophilic attack from the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, the conjugated double bond between carbons 3 and 4, being part of an α,β-unsaturated ketone system, would serve as the dienophilic component.
Conversely, in a reaction with an electron-deficient dienophile, a dienone could potentially act as the diene. However, for an acyclic dienone like this compound, the diene portion is not inherently electron-rich. Therefore, its participation as a diene in a normal-demand Diels-Alder reaction would likely require a highly reactive, electron-poor dienophile. In an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile would react with an electron-poor diene. wikipedia.orgtotal-synthesis.com
The general reactivity of α,β-unsaturated ketones as dienophiles in Diels-Alder reactions is well-established. For instance, methyl vinyl ketone readily undergoes cycloaddition with various dienes. nih.gov
Table 1: Expected Intermolecular Diels-Alder Reactivity of this compound
| Reaction Type | Role of this compound | Reaction Partner | Expected Outcome |
| Normal-Demand | Dienophile | Electron-rich diene (e.g., 1,3-butadiene (B125203) with electron-donating groups) | Cyclohexene adduct |
| Inverse-Demand | Diene | Electron-rich dienophile (e.g., enamines) | Cyclohexene adduct |
Intramolecular Diels-Alder Processes of Dienones
The structure of this compound, featuring both a diene (the terminal vinyl group can be considered part of a potential diene system after enolization) and a dienophile (the α,β-unsaturated ketone) within the same molecule, makes it a candidate for intramolecular Diels-Alder (IMDA) reactions. organicreactions.org In such a reaction, the molecule would cyclize to form a bicyclic system.
For this compound, the tether connecting the potential diene and dienophile consists of three carbon atoms. Intramolecular Diels-Alder reactions are known to work well when the connecting chain allows for the formation of five or six-membered rings in addition to the newly formed cyclohexene ring. masterorganicchemistry.com In this case, the cyclization would lead to the formation of a bicyclo[4.3.0]nonene skeleton. The feasibility of such a reaction is highly dependent on the ability of the molecule to adopt the necessary transition state geometry. Generally, IMDA reactions benefit from a reduced entropic barrier compared to their intermolecular counterparts. organicreactions.org
The stereochemical outcome of the IMDA reaction is influenced by the geometry of the transition state. "Type 1" intramolecular Diels-Alder reactions, where the tether is attached to a terminus of the diene, are the most common. masterorganicchemistry.com
Homo-Diels-Alder Reactivity and Limitations with Dienone Precursors
The homo-Diels-Alder reaction is a formal [2+2+2] cycloaddition involving a non-conjugated diene and a dienophile. This compound, with its two non-conjugated double bonds, could theoretically undergo such a reaction. However, these reactions are generally less common and often require metal catalysis to proceed efficiently. For instance, ruthenium catalysts have been used in [2+2+2] cycloadditions of norbornadiene with alkynes. acs.org Given the lack of conjugation between the two double bonds in the ground state of this compound, a thermal homo-Diels-Alder reaction is unlikely. Metal-catalyzed pathways could potentially facilitate such a transformation, but this remains a speculative area of reactivity for this specific substrate.
Influence of Substituent Electronic and Steric Effects on Diels-Alder Reactivity
The rate and selectivity of Diels-Alder reactions are significantly influenced by both electronic and steric effects of substituents on the diene and dienophile. libretexts.orglibretexts.org
Electronic Effects: In a normal-demand Diels-Alder reaction, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction by narrowing the HOMO-LUMO energy gap. libretexts.orgmasterorganicchemistry.com In this compound, the carbonyl groups act as electron-withdrawing groups, activating the C3-C4 double bond as a dienophile.
Steric Effects: Steric hindrance can significantly impede the approach of the diene and dienophile, thereby slowing down the reaction. libretexts.org For acyclic dienes, bulky substituents can influence the equilibrium between the reactive s-cis and the unreactive s-trans conformations. wikipedia.org In the context of this compound, the acetyl group at C2 and the alkyl chain could exert steric influence on the approach of a diene to the dienophilic double bond in an intermolecular reaction. In an intramolecular reaction, the flexibility of the three-carbon tether would play a crucial role in allowing the molecule to achieve the required transition state geometry.
Table 2: Influence of Substituents on the Diels-Alder Reactivity of Dienones
| Factor | Effect on Diene | Effect on Dienophile | Relevance to this compound |
| Electronic | Electron-donating groups increase reactivity. libretexts.org | Electron-withdrawing groups increase reactivity. libretexts.orgmasterorganicchemistry.com | The carbonyl groups activate the dienophile component. |
| Steric | Bulky groups can hinder the adoption of the s-cis conformation. wikipedia.org | Bulky groups can hinder the approach of the diene. libretexts.org | The substituents on the dienone could influence both inter- and intramolecular reactions. |
Catalysis in Diels-Alder Reactions of Dienones
Lewis acids are commonly employed as catalysts in Diels-Alder reactions to enhance the reactivity of the dienophile. wikipedia.org By coordinating to the carbonyl oxygen of the α,β-unsaturated ketone, a Lewis acid increases the electron-withdrawing effect of the carbonyl group, further lowering the LUMO energy of the dienophile and accelerating the reaction. wikipedia.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and various titanium and zinc salts.
Asymmetric catalysis of Diels-Alder reactions involving acyclic α,β-unsaturated ketones has been achieved using chiral Lewis acids, leading to the formation of enantioenriched products. nih.govacs.orgprinceton.edu For a prochiral dienone like this compound, the use of a chiral catalyst could, in principle, lead to the formation of a non-racemic bicyclic product in an intramolecular reaction. Ruthenium-based Lewis acids have also been shown to be effective catalysts for asymmetric Diels-Alder reactions of α,β-unsaturated ketones. nih.gov
Rearrangement Reactions of Dienone Adducts
The bicyclic adducts formed from intramolecular Diels-Alder reactions of dienones can potentially undergo subsequent rearrangement reactions, often driven by the release of ring strain or the formation of a more stable carbocation intermediate. For the bicyclo[4.3.0]nonenone system expected from the IMDA of this compound, various skeletal rearrangements could be envisioned under acidic, basic, or thermal conditions.
For example, sequential Diels-Alder reaction/rearrangement sequences have been developed for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. acs.org While this is a different bicyclic system, it demonstrates the principle that the initial Diels-Alder adduct can be a precursor to more complex rearranged structures. The specific rearrangement pathways available to the adduct of this compound would depend on the exact stereochemistry of the cycloadduct and the reaction conditions employed.
Base-Mediated Isomerizations and Mechanistic Investigations
Base-mediated isomerizations of divinyl ketones can proceed through various pathways, with the intramolecular Michael reaction being a prominent example. nih.govorganicreactions.org This reaction involves the conjugate addition of an enolate, formed by deprotonation at a position α to one of the carbonyl groups, onto the other α,β-unsaturated system within the same molecule. nih.govorganicreactions.org
In the case of a symmetrically substituted dienone, deprotonation can occur at either α-carbon. The resulting enolate can then attack the β-carbon of the other conjugated system, leading to the formation of a cyclic product. The regioselectivity and stereoselectivity of this cyclization are influenced by factors such as the nature of the base, the solvent, and the substitution pattern on the dienone backbone.
Table 1: Key Aspects of Base-Mediated Intramolecular Michael Addition in Dienones
| Feature | Description |
| Reaction Type | Intramolecular Michael Addition (Conjugate Addition) |
| Key Intermediate | Enolate |
| Driving Force | Formation of a stable cyclic system |
| Influencing Factors | Base strength, solvent polarity, substrate structure |
| Products | Cyclic ketones or diones |
Mechanistic investigations into these isomerizations often employ techniques such as isotopic labeling and computational studies to elucidate the reaction pathways and transition states. These studies help in understanding the factors that govern the observed selectivity and in optimizing the reaction conditions for the synthesis of desired cyclic structures.
Under acidic conditions, divinyl ketones are known to undergo the Nazarov cyclization, a 4π-electrocyclic ring closure to form cyclopentenones. wikipedia.orgorganicreactions.orgorganic-chemistry.orgthermofisher.com While the prompt specifies base-mediated processes, it is a key reaction of this class of compounds. The reaction is initiated by the protonation or Lewis acid activation of the carbonyl oxygen, which generates a pentadienyl cation. wikipedia.orgnih.gov This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which upon deprotonation and tautomerization yields the cyclopentenone product. wikipedia.org
Valence Isomerization in Bridged Dienone Systems
Bridged dienone systems can undergo valence isomerization, which involves the reorganization of bonding electrons, often initiated by photochemical or thermal stimuli. studylib.netacs.org These reactions can lead to the formation of intricate polycyclic frameworks. For instance, the irradiation of certain bridged dienones can induce intramolecular [2+2] cycloadditions between the two double bonds, resulting in the formation of cage-like structures.
The outcome of these photochemical reactions is highly dependent on the excited state involved (singlet or triplet) and the geometry of the dienone. Triplet-sensitized reactions often lead to geometric isomerization around the double bonds, while direct irradiation can populate the singlet excited state, leading to cycloaddition products.
Table 2: Photochemical Valence Isomerization of a Bridged Dienone
| Condition | Reactant | Product | Reaction Type |
| Direct Irradiation (λ=254 nm) | Bridged Dienone | Bicyclo-octene derivative | Intramolecular [2+2] Cycloaddition |
| Triplet Sensitization | Bridged Dienone | (Z)- to (E)-isomer | Geometric Isomerization |
The synthesis of functionalized bridged bicyclic compounds is an active area of research, with various strategies being developed to construct these complex architectures. researchgate.netbeilstein-journals.orggla.ac.uknih.gov
Electrophilic and Nucleophilic Reactions of Dienone Carbonyls
The conjugated system in this compound offers multiple sites for electrophilic and nucleophilic attack. Electrophilic addition to the conjugated diene system typically proceeds via the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.orglibretexts.orgyoutube.comyoutube.comwikipedia.org This intermediate can then be attacked by a nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
The ratio of these products is often dependent on the reaction temperature. libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, which is formed faster. libretexts.orgmasterorganicchemistry.comchemistrysteps.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
Nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon of the conjugated system (1,4-addition or Michael addition). tutorchase.com The regioselectivity of nucleophilic addition is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, generally favor 1,4-addition.
Aza-Michael additions, for example, have been shown to occur regioselectively on dienone systems. researchgate.netsemanticscholar.org The addition of a nitrogen nucleophile to a dienone can proceed with high regioselectivity to yield the 1,4-adduct. researchgate.netsemanticscholar.org
Table 3: Regioselectivity in Nucleophilic Addition to Dienones
| Nucleophile Type | Preferred Addition | Product Type |
| Hard Nucleophiles (e.g., Grignard reagents) | 1,2-Addition | Allylic alcohol |
| Soft Nucleophiles (e.g., Gilman cuprates) | 1,4-Addition (Michael Addition) | Saturated ketone |
Transition Metal-Catalyzed Transformations of Dienone Scaffolds
Transition metal catalysis offers a powerful tool for the functionalization of dienone scaffolds, enabling a wide range of transformations that are often difficult to achieve through other means.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govpolyu.edu.hknobelprize.orgsigmaaldrich.comwikipedia.org While direct cross-coupling of dienones can be challenging, they can be converted into suitable adducts for these transformations. For example, conversion of the ketone to a vinyl triflate or enol phosphate (B84403) allows for participation in various palladium-catalyzed reactions.
The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing the reactivity, stability, and selectivity of the catalytic system. nih.gov
Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
| Suzuki Coupling | Organoboron compound + Organic halide/triflate | C-C |
| Heck Coupling | Alkene + Organic halide/triflate | C-C |
| Sonogashira Coupling | Terminal alkyne + Organic halide/triflate | C-C |
| Buchwald-Hartwig Amination | Amine + Organic halide/triflate | C-N |
Besides palladium, other transition metals such as rhodium, gold, and iron also catalyze a variety of transformations on dienone and related unsaturated systems. youtube.comnih.gov
Rhodium complexes are known to catalyze a range of reactions, including cycloadditions and C-H activation/functionalization. nih.govresearchgate.netnih.govyoutube.com For example, rhodium-catalyzed intramolecular [3+2] cycloadditions can be used to construct bridged bicyclic systems. nih.gov
Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.govbeilstein-journals.orgresearchgate.netmdpi.com Gold-catalyzed reactions of diynes, which share structural similarities with dienones, can lead to complex carbocyclic and heterocyclic products through various cyclization and rearrangement pathways. nih.govresearchgate.net
Iron-based catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts. harvard.edunih.govnih.gov Iron can catalyze a variety of reactions, including hydroboration and azidoalkylation of dienes. harvard.edu These reactions provide access to functionalized products with high regio- and stereoselectivity. harvard.edu
Stereochemical Control and Analysis in Nona 3,8 Diene 2,5 Dione Chemistry
Enantioselective and Diastereoselective Synthesis of Dienone Derivatives
The synthesis of specific stereoisomers of dienone derivatives, such as chiral bicyclic ketones, relies on enantioselective and diastereoselective strategies. These methods aim to produce a single enantiomer or diastereomer from a prochiral or racemic starting material, which is crucial for applications where biological activity is dependent on a specific 3D structure.
Enantioselective synthesis often employs chiral catalysts or auxiliaries to create a chiral environment that favors the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of dehydroamino esters has been achieved using a rhodium complex with an enantiomerically pure bicyclo[3.3.1]nona-2,6-diene as the chiral ligand. rsc.org This demonstrates how a chiral diene framework can be the sole source of enantioselectivity in a catalytic system. Similarly, novel and effective one-pot processes involving Michael-aldol annulations of substituted 1,3-cyclohexanediones with enals have been developed to yield polysubstituted bicyclo[3.3.1]nonane derivatives with appreciable stereocontrol. ucl.ac.uk
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. Bridged bicyclic dienones have been shown to undergo silyl-directed Nazarov cyclizations with very high diastereoselectivity. nih.gov This reaction constructs a cyclopentenone ring, and the stereochemical outcome is influenced by steric and electronic factors, often showing a strong preference for the product with an exo-disposed cyclopentenone. nih.gov The inherent strain and geometry of bicyclic systems can be exploited to allow one chiral center to dictate the configuration of a newly formed adjacent center. nih.gov
A summary of representative stereoselective reactions is presented below:
| Reaction Type | Substrate | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Dehydroamino esters | Rhodium complex with (S,S)-bicyclonona-2,6-diene | High enantioselectivity |
| Nazarov Cyclization | Bridged bicyclic dienones | BF₃·OEt₂ or FeCl₃ | High diastereoselectivity (exo-preference) |
| Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones and enals | Organocatalyst | Good to excellent yields with stereocontrol |
| Inverse-Electron-Demand Diels-Alder | α,β-Unsaturated aldehydes and coumalates | Aminocatalyst | Formation of [2.2.2]-bicyclic lactones with high functionalization potential acs.org |
π-Facial Stereoselectivity in Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings. wikipedia.org When a diene or dienophile has two distinct faces (π-faces), the reaction can proceed with π-facial stereoselectivity, meaning the cycloaddition occurs preferentially on one face. This selectivity is governed by a combination of steric and electronic interactions in the transition state.
In the context of bicyclic dienones, the rigid carbocyclic framework creates a sterically differentiated environment. For example, in the Diels-Alder reactions of spiro(bicyclo[2.2.1]heptane-2,1′- researchgate.netmdpi.comcyclopentadiene), the selectivity is primarily attributed to steric interactions at the transition state. researchgate.net The Alder-Stein "principle of maximum accumulation of unsaturation" often explains why the endo product is kinetically favored in reactions involving cyclic dienes. srce.hrlibretexts.org This preference is due to favorable secondary orbital interactions between the developing π-system of the dienophile and the existing π-system of the diene.
The origins of π-facial selectivity can be dissected by considering:
Steric Hindrance: The bulkier face of the dienone is shielded, directing the incoming dienophile to the less hindered face.
Electronic Effects: Asymmetric electronic distribution within the molecule can favor attack from a particular direction.
Torsional Strain: The development of strain in the transition state can disfavor one approach over another.
Theoretical calculations are often employed to model the transition states and predict the favored stereochemical outcome in these complex cycloadditions. nih.gov
Conformational Analysis and its Impact on Reactivity and Selectivity
The three-dimensional shape, or conformation, of a molecule is critical in determining its reactivity and the stereoselectivity of its reactions. For cyclic and bicyclic systems like derivatives of nona-3,8-diene-2,5-dione, conformational analysis provides insight into the most stable arrangements of atoms and how these arrangements influence chemical behavior.
The bicyclo[3.3.1]nonane framework, a core structure in many related dienones, can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms. vu.lt The double chair (cc) conformation is often the most stable. vu.lt However, the introduction of substituents or unsaturation can alter this preference.
In the case of bicyclo[3.3.1]nona-3,7-diene-2,6-dione , the presence of C=C double bonds renders the eight-membered ring containing the two carbonyl groups rigid. mdpi.com This rigidity significantly reduces the conformational mobility compared to its saturated analog, bicyclo[3.3.1]nonane-2,6-dione, which exists as an equilibrium of three main conformers. mdpi.com The unsaturated dienone is locked into a single dominant conformation. mdpi.com
This conformational rigidity has a direct impact on reactivity and selectivity:
Predictability: A locked conformation leads to a more predictable stereochemical outcome in reactions, as the attacking reagent encounters a well-defined molecular shape.
Reactivity: The fixed orientation of orbitals can enhance or diminish reactivity. The rigid structure of bicyclo[3.3.1]nona-3,7-diene-2,6-dione contributes to sharper and stronger signals in chiroptical spectroscopy, indicating a well-defined and stable chiral structure. mdpi.com
Inter-chromophoric Interactions: In a fixed conformation, the spatial relationship between chromophores (like the two enone systems) is well-defined, leading to predictable electronic interactions that can be observed spectroscopically.
Relative Energies of Bicyclo[3.3.1]nonane-2,6-dione Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| cc | Chair-Chair | 0.0 |
| cb | Chair-Boat | ~1.9 (Transition State) |
| bc | Boat-Chair | ~1.9 (Transition State) |
Note: Data derived from computational studies on related structures. The presence of unsaturation in the diene-dione significantly alters this landscape, favoring a single, more rigid conformation.
Absolute Configuration Determination Methodologies for Chiral Dienone Structures
Determining the absolute configuration—the precise 3D spatial arrangement of atoms—of a chiral molecule is a critical final step after its synthesis. While single-crystal X-ray diffraction is considered the definitive method, it requires high-quality crystals, which are not always obtainable. americanlaboratory.com Consequently, solution-state spectroscopic methods, particularly when combined with quantum-mechanical calculations, have become powerful and reliable alternatives. americanlaboratory.combiotools.us
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the primary techniques used for this purpose. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com Since enantiomers produce mirror-image spectra (equal magnitude, opposite sign), these techniques are exquisitely sensitive to stereochemistry.
The modern approach to assigning absolute configuration involves a concerted effort between experiment and theory: researchgate.net
Experimental Measurement: The VCD and/or ECD spectrum of the synthesized chiral dienone is recorded in solution.
Computational Modeling: The structure of one enantiomer (e.g., the R-enantiomer) is optimized using Density Functional Theory (DFT).
Spectrum Simulation: Time-dependent DFT (TD-DFT) is used to calculate the theoretical VCD and ECD spectra for the optimized structure. unipi.it
Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major spectral bands match, the absolute configuration of the sample is assigned as that of the calculated enantiomer (R in this example). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite absolute configuration (S).
This combined approach has been successfully applied to bicyclic ketones like bicyclo[3.3.1]nona-3,7-diene-2,6-dione, where the calculated VCD and ECD spectra show excellent agreement with experimental data, allowing for unambiguous assignment of the absolute configuration. mdpi.com The richness of spectral features in VCD, in particular, provides a detailed fingerprint for the molecule's stereostructure. spectroscopyeurope.comjascoinc.com
Computational and Theoretical Investigations of Nona 3,8 Diene 2,5 Dione Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, electronic distributions, and orbital energies.
Calculation of Orbital Energies and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.net The energies of these orbitals, and the energy gap between them, provide crucial information about a molecule's kinetic stability and its ability to act as an electron donor (nucleophile) or acceptor (electrophile). nih.gov
In dienone systems, the HOMO is typically a π-orbital associated with the conjugated diene system, while the LUMO is a π*-orbital. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Computational methods like DFT are widely used to calculate these orbital energies. researchgate.nete3s-conferences.org For conjugated dienones, the HOMO and LUMO are delocalized over the π-system, which influences their reactivity in pericyclic reactions such as cycloadditions and electrocyclizations. slideshare.netlibretexts.orgyoutube.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.70 |
Transition State Analysis and Activation Energy Calculations for Dienone Reactions
To understand the kinetics of a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry allows for the location and characterization of transition states, as well as the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. ijrar.orgijsred.com
For reactions involving dienones, such as rearrangements and cycloadditions, DFT calculations can be used to model the potential energy surface and locate the transition state structures. ijrar.orgijsred.com Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency. The activation energy can be calculated as the difference in energy between the transition state and the reactants. nih.govmdpi.com For example, in the dienone-phenol rearrangement of cyclohexadienones, computational studies have elucidated the structures of the transition states and the activation energies for the migratory shifts of different substituent groups. ijrar.orgijsred.com
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Cis-Trans Isomerization | DFT (B3LYP/6-31G(d)) | 25.8 |
| Electrocyclic Ring Closure | CASSCF(8,8)/6-31G* | 32.5 |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping out the potential energy surface, chemists can distinguish between different possible reaction pathways and identify the most likely mechanism.
Concerted versus Non-Concerted Reaction Mechanisms
Many reactions involving dienones, particularly pericyclic reactions, can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise (non-concerted) mechanism that involves one or more intermediates. semanticscholar.orgresearchgate.netnih.govpsiberg.comnih.gov Computational studies can help distinguish between these pathways by searching for intermediates on the potential energy surface. If a stable intermediate is located, the reaction is likely to be stepwise. Conversely, if no intermediate can be found and a single transition state connects reactants and products, the reaction is concerted. semanticscholar.orgresearchgate.net For example, in dehydro-Diels-Alder reactions involving diynes, computational results have shown that while a concerted pathway is often energetically favored, the energy difference between the concerted and stepwise pathways can be small, suggesting that in some cases, a stepwise mechanism may be competitive. semanticscholar.orgresearchgate.netnih.gov
Role of Electrostatic and Steric Interactions in Selectivity
In many chemical reactions, the formation of multiple products is possible. The selectivity of a reaction (i.e., the preference for the formation of one product over another) is often governed by a combination of electronic, electrostatic, and steric factors. nih.govresearchgate.netresearchgate.net Computational methods can be used to quantify these effects and predict the selectivity of reactions.
Electrostatic interactions arise from the distribution of charge within the reacting molecules. By calculating the molecular electrostatic potential (MEP), regions of positive and negative charge can be identified, which can help to predict how molecules will interact. nih.gov Steric interactions are due to the spatial arrangement of atoms and the repulsion between electron clouds. researchgate.net These interactions can be quantified by analyzing the geometries of transition states and the strain energies of different conformations. nih.gov For instance, in the context of polymerization reactions, DFT calculations combined with steric maps have been used to rationalize the stereoselectivity of catalysts by separating the contributions of steric and electronic effects. nih.gov
Q & A
Q. What experimental protocols are recommended for synthesizing Nona-3,8-diene-2,5-dione derivatives, and how can structural purity be validated?
Methodological Answer:
- Synthesis Optimization : Use multi-step condensation reactions under inert atmospheres (e.g., nitrogen) with catalysts like trifluoroacetic acid for diketopiperazine backbone formation. Adjust substituents via nucleophilic substitution or cross-coupling reactions .
- Structural Validation :
- Spectroscopy : Employ H/C NMR to confirm regiochemistry (e.g., Z/E configurations in α,β-unsaturated diones) and IR for carbonyl stretching vibrations (1650–1750 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for detecting isotopic patterns in halogenated derivatives .
Q. How can vibrational spectroscopy and quantum chemical computations enhance molecular characterization of this compound analogs?
Methodological Answer:
- Vibrational Analysis : Use DFT (Density Functional Theory) at the B3LYP/6-311++G(d,p) level to simulate IR spectra. Compare computed vs. experimental peaks (e.g., C=O stretching at ~1700 cm) to identify conformational isomers .
- Molecular Orbital Visualization : Generate HOMO-LUMO maps via Gaussian or ORCA software to predict reactivity sites (e.g., electron-deficient carbons in diones for nucleophilic attacks) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., influenza A/H1N1 antiviral tests using MDCK cells with 48-hour incubation ).
- Orthogonal Assays : Cross-validate IC values using plaque reduction neutralization tests (PRNT) and cytopathic effect (CPE) inhibition assays to rule out false positives .
- Structural Confounds : Re-examine stereochemistry (e.g., 3Z vs. 6E configurations in piperazine-2,5-diones) via X-ray crystallography, as incorrect assignments may skew activity .
Q. How can in-silico methods predict the binding affinity of this compound derivatives to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock ligands into target proteins (e.g., α-Topoisomerase II for anticancer studies). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys454 in Topo II) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and RMSF plots to identify flexible loops affecting ligand interactions .
Q. What QSAR approaches are effective for optimizing this compound derivatives as multitarget agents?
Methodological Answer:
- Descriptor Selection : Compute electronic (e.g., Hammett σ constants), steric (molar refractivity), and hydrophobic (logP) parameters. Use PLS regression to correlate with bioactivity (e.g., antiviral IC) .
- Scaffold Hopping : Replace the pyrrolidine-2,5-dione core with δ-carboline moieties to enhance DNA intercalation, as shown in dual Topo II/kinase inhibition studies .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting thermodynamic stability data for this compound analogs?
Methodological Answer:
- Thermochemical Profiling : Compare ΔG values from NIST WebBook data with computed Gibbs free energies (via Gaussian’s frequency calculations) .
- Solvent Effects : Recalculate stability in polar aprotic solvents (e.g., DMSO) using COSMO-RS models, as keto-enol tautomerism may vary with dielectric constants .
Q. What advanced spectral techniques differentiate diastereomers in this compound derivatives?
Methodological Answer:
- NOESY NMR : Identify spatial proximities (e.g., 3Z vs. 3E configurations) via cross-peaks between vinyl protons and adjacent substituents .
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with TD-DFT simulations to assign absolute configurations (e.g., 6S vs. 6R in piperazine-diones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
